molecular formula C13H16ClNO2 B1431804 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1427379-12-1

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1431804
CAS No.: 1427379-12-1
M. Wt: 253.72 g/mol
InChI Key: VMHOBIIHHRVNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that features a benzodioxin ring fused with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Formation of the Tetrahydropyridine Moiety: The tetrahydropyridine ring is often formed through the reduction of pyridine derivatives using hydrogenation techniques.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxin and tetrahydropyridine moieties through a series of condensation reactions, often facilitated by catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as neurodegenerative disorders or bacterial infections.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its combined benzodioxin and tetrahydropyridine structures This dual-ring system provides distinct chemical properties and biological activities that are not observed in simpler analogs

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c1-2-12-13(16-8-7-15-12)9-11(1)10-3-5-14-6-4-10;/h1-3,9,14H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHOBIIHHRVNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC3=C(C=C2)OCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.